molecular formula C21H24N4O3S B11679835 N'-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide

N'-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide

Cat. No.: B11679835
M. Wt: 412.5 g/mol
InChI Key: OVXZTDAJWBEPDI-UCQKPKSFSA-N
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Description

N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group, an ethylidene linkage, and a benzodiazolyl sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1-ethyl-1H-benzodiazol-2-thiol in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired acetohydrazide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzodiazolyl derivatives.

Scientific Research Applications

N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H24N4O3S/c1-5-25-17-9-7-6-8-16(17)22-21(25)29-13-20(26)24-23-14(2)15-10-11-18(27-3)19(12-15)28-4/h6-12H,5,13H2,1-4H3,(H,24,26)/b23-14-

InChI Key

OVXZTDAJWBEPDI-UCQKPKSFSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(/C)\C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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